molecular formula C12H15NO2 B8282277 5-Amino-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one

5-Amino-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one

Cat. No. B8282277
M. Wt: 205.25 g/mol
InChI Key: CZHKQSRTXRWTKG-UHFFFAOYSA-N
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Patent
US08957069B2

Procedure details

5% palladium carbon (50% water content, 9.50 g) was added to a mixed solution of tetrahydrofuran (100 mL) and methanol (100 mL) containing 5-(benzylamino)-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one (9.48 g, 32.1 mmol) synthesized in Reference Example 19, and the mixture was stirred under hydrogen atmosphere at room temperature for 22 hours. Palladium carbon was removed by filtration, and then the solvent was removed under reduced pressure to give 6.59 g of the title compound (yield: 100%).
Name
5-(benzylamino)-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
9.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
O1CCCC1.C([NH:13][C:14]1[C:15]([CH3:27])=[C:16]([CH3:26])[C:17]2[O:21][C:20]([CH3:23])([CH3:22])[C:19](=[O:24])[C:18]=2[CH:25]=1)C1C=CC=CC=1>[C].[Pd].CO>[NH2:13][C:14]1[C:15]([CH3:27])=[C:16]([CH3:26])[C:17]2[O:21][C:20]([CH3:22])([CH3:23])[C:19](=[O:24])[C:18]=2[CH:25]=1 |f:2.3|

Inputs

Step One
Name
5-(benzylamino)-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one
Quantity
9.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C(=C(C2=C(C(C(O2)(C)C)=O)C1)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
palladium carbon
Quantity
9.5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Reference Example 19
CUSTOM
Type
CUSTOM
Details
Palladium carbon was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC=1C(=C(C2=C(C(C(O2)(C)C)=O)C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.59 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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